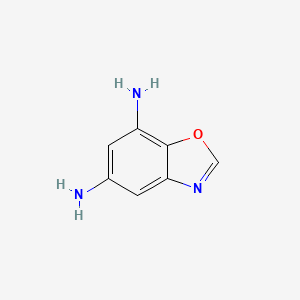

1,3-Benzoxazole-5,7-diamine

Description

Structure

3D Structure

Properties

CAS No. |

705927-40-8 |

|---|---|

Molecular Formula |

C7H7N3O |

Molecular Weight |

149.15 g/mol |

IUPAC Name |

1,3-benzoxazole-5,7-diamine |

InChI |

InChI=1S/C7H7N3O/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,8-9H2 |

InChI Key |

JVFBYKDIGRBMGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1N)OC=N2)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 1,3 Benzoxazole 5,7 Diamine

Retrosynthetic Analysis and Precursor Identification for 1,3-Benzoxazole-5,7-diamine

A logical retrosynthetic analysis of 1,3-Benzoxazole-5,7-diamine (I) suggests that the primary disconnection would be the C-N and C-O bonds of the oxazole (B20620) ring. This leads back to a key precursor, a 2,4-diamino-6-substituted phenol (B47542) (II). The nature of the substituent at the 2-position of the benzoxazole (B165842) ring would determine the other reactant in the cyclocondensation step. For the parent 1,3-Benzoxazole-5,7-diamine, this would likely be a formic acid equivalent.

A plausible precursor for the 5,7-diamino substitution pattern is 2,6-diamino-4-nitrophenol or a similarly substituted aminophenol. The synthesis of such a precursor is challenging due to the directing effects of the hydroxyl and amino groups. A more practical approach would be to start with a more readily available substituted phenol and introduce the nitrogen functionalities through regioselective nitration, followed by reduction.

A potential starting material is p-nitrophenol. A retrosynthetic pathway could be envisioned as follows:

Target: 1,3-Benzoxazole-5,7-diamine

Key Cyclization Precursor: 2,6-Diamino-4-aminophenol (a triaminophenol) or a protected version.

Intermediate: A dinitro-aminophenol, such as 2,6-dinitro-4-aminophenol.

Starting Material: A readily available substituted phenol, such as p-acetamidophenol (Acetaminophen), which allows for controlled nitration. sciencemadness.org

Direct and Indirect Synthetic Routes to the 1,3-Benzoxazole-5,7-diamine Core

The synthesis of 1,3-Benzoxazole-5,7-diamine is predicated on the successful synthesis of its key precursor, a triaminophenol derivative. The following sections outline potential strategies for its formation and subsequent cyclization.

Regioselective Diamination Strategies

Direct diamination of a pre-formed benzoxazole ring is generally difficult to control and can lead to a mixture of isomers. Therefore, the most viable strategy involves the synthesis of a phenol with the amino groups already in the desired positions, followed by the formation of the oxazole ring.

A proposed synthetic route starting from p-acetamidophenol is outlined below:

Dinitration: p-Acetamidophenol can be nitrated to introduce two nitro groups onto the aromatic ring. The acetyl group helps to control the regioselectivity of the nitration. Nitration of p-acetamidophenol can yield 2,6-dinitro-4-acetamidophenol. sciencemadness.org

Reduction: The dinitro compound can then be reduced to the corresponding diamino derivative. Common reducing agents for nitro groups include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). scientific.netresearchgate.net This step would yield 2,6-diamino-4-acetamidophenol.

Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the free amine, resulting in 2,4,6-triaminophenol.

An alternative precursor could be 4,6-diaminoresorcinol (B101129), which is commercially available as its dihydrochloride (B599025) salt. sigmaaldrich.com While this would lead to a dihydroxy-diaminobenzoxazole, it highlights the feasibility of synthesizing polysubstituted phenols. The synthesis of 4,6-diaminoresorcinol itself often starts from 1,3-dichloro-4,6-dinitrobenzene, followed by substitution and reduction. google.com

| Reaction Step | Starting Material | Reagents and Conditions | Product | Typical Yield |

| Dinitration | p-Acetamidophenol | Ammonium nitrate, Sulfuric acid | 2,6-Dinitro-4-acetamidophenol | Good |

| Reduction | 2,6-Dinitro-4-acetamidophenol | SnCl2, HCl or H2, Pd/C | 2,6-Diamino-4-acetamidophenol | High |

| Hydrolysis | 2,6-Diamino-4-acetamidophenol | Acid or base | 2,4,6-Triaminophenol | High |

This table presents a hypothetical synthetic sequence with expected outcomes based on similar reported reactions.

Cyclocondensation and Heterocycle Formation Pathways

Once the key triaminophenol precursor is obtained, the benzoxazole ring can be formed through cyclocondensation with a suitable one-carbon synthon. Common reagents for this transformation include:

Formic acid: Heating the aminophenol with formic acid is a classical method for forming the unsubstituted benzoxazole ring.

Triethyl orthoformate: This reagent can also be used, often in the presence of an acid catalyst.

N,N-Dimethylformamide (DMF): In some cases, DMF can serve as both the solvent and the source of the formyl group, often promoted by a catalyst. chemicalbook.com

The reaction involves the initial formation of a formamide (B127407) with one of the amino groups adjacent to the hydroxyl group, followed by acid-catalyzed cyclization and dehydration to form the benzoxazole ring. Given the presence of multiple amino groups in the precursor, careful control of reaction conditions would be necessary to favor the desired cyclization.

| Precursor | Reagent | Conditions | Product |

| 2,4,6-Triaminophenol | Formic acid | Heating | 1,3-Benzoxazole-5,7-diamine |

| 2,4,6-Triaminophenol | Triethyl orthoformate | Acid catalyst, Heating | 1,3-Benzoxazole-5,7-diamine |

This table illustrates potential cyclocondensation reactions to form the target compound.

Green Chemistry and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the use of environmentally benign methods. For the proposed synthesis of 1,3-Benzoxazole-5,7-diamine, several green chemistry principles can be applied:

Catalytic Reduction: The use of catalytic hydrogenation for the reduction of the nitro groups is a greener alternative to stoichiometric reducing agents like tin(II) chloride, as it produces water as the primary byproduct. google.com

Solvent-Free or Aqueous Reactions: Where possible, conducting reactions in water or under solvent-free conditions reduces the use of volatile organic compounds. Some benzoxazole syntheses have been reported in aqueous media. google.com

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction times and improve yields, leading to more energy-efficient processes.

Use of Recyclable Catalysts: The development of solid-supported or magnetic nanoparticle-based catalysts for cyclocondensation reactions allows for easy separation and reuse of the catalyst, reducing waste. Current time information in Bangalore, IN.

Advanced Purification and Isolation Techniques for 1,3-Benzoxazole-5,7-diamine and its Intermediates

The purification of the final product and its synthetic intermediates is crucial for obtaining a compound of high purity. Given the polar nature of the amino and hydroxyl groups in the intermediates and the final product, specific techniques are required.

Chromatographic Resolution of Isomers and Impurities

The synthesis of 1,3-Benzoxazole-5,7-diamine could potentially lead to the formation of regioisomers, particularly if the starting materials are not pure or if the regioselectivity of the reactions is not absolute. Advanced chromatographic techniques are essential for the separation of such isomers and other impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for the separation of polar aromatic compounds. By using a suitable stationary phase (e.g., C18) and optimizing the mobile phase (e.g., a mixture of water, acetonitrile, and a modifier like formic acid or trifluoroacetic acid), it is possible to resolve closely related isomers. wikipedia.org

Supercritical Fluid Chromatography (SFC): SFC is increasingly being used as a green alternative to normal-phase HPLC for the purification of chiral and achiral compounds. wikipedia.orgselvita.comchromatographyonline.comchromatographyonline.comfagg.be It often provides unique selectivity and faster separations compared to HPLC. For a compound like 1,3-Benzoxazole-5,7-diamine, SFC with a polar stationary phase and a CO2/methanol mobile phase could be an effective purification method.

Column Chromatography: For larger scale purification, traditional column chromatography using silica (B1680970) gel or alumina (B75360) can be employed. Due to the polar nature of the target compound, a polar eluent system would be required. However, the high polarity might lead to strong adsorption on silica, and alternative stationary phases like alumina or derivatized silica might be more suitable.

The purification of aminophenol intermediates can be challenging due to their instability and susceptibility to oxidation. They are often purified as their more stable salt forms (e.g., hydrochlorides) by recrystallization. wikipedia.org The use of reducing agents like tin(II) chloride during recrystallization can help to prevent oxidation. wikipedia.org

| Technique | Stationary Phase | Typical Mobile Phase | Application |

| Reversed-Phase HPLC | C18, C8 | Water/Acetonitrile/Formic Acid | Purity analysis, small-scale purification, isomer separation |

| Supercritical Fluid Chromatography (SFC) | Diol, 2-Ethylpyridine | CO2/Methanol | Isomer separation, chiral resolution (if applicable), green purification |

| Column Chromatography | Silica Gel, Alumina | Dichloromethane/Methanol, Ethyl Acetate/Hexane (B92381) with modifiers | Large-scale purification of intermediates and final product |

| Recrystallization | - | Aqueous acid, organic solvents | Purification of crystalline intermediates and final product salts |

This table summarizes advanced purification techniques applicable to the target compound and its precursors.

Optimized Crystallization Protocols for High Purity Material

The purification of 1,3-Benzoxazole-5,7-diamine is critical for its subsequent use in synthesis and polymerization, where high-purity monomers are essential for achieving desired material properties. While specific crystallization protocols for this exact compound are not extensively documented in public literature, general methods for the purification of aromatic diamines and related aminobenzoxazole derivatives are well-established and directly applicable.

Recrystallization is the most common method for purifying solid organic compounds like aromatic diamines. The choice of solvent is paramount; an ideal solvent will dissolve the compound sparingly at room temperature but show high solubility at its boiling point. For aromatic diamines, solvents such as ethanol (B145695), toluene, or mixtures of a good solvent (e.g., ethanol, acetone) with a poor solvent (e.g., water, hexane) are often effective. unifr.ch The process involves dissolving the crude diamine in a minimum amount of hot solvent and allowing it to cool slowly. Slow cooling is crucial as it promotes the formation of a well-ordered crystal lattice, excluding impurities, whereas rapid cooling can lead to the precipitation of a less pure powder. unifr.ch

In many cases, a simple recrystallization may be sufficient for purification. google.com However, for compounds with persistent impurities, column chromatography on silica gel prior to recrystallization is a standard procedure. ucsd.edu A typical mobile phase for aminobenzoxazoles might consist of a mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate. After chromatography, the fractions containing the pure product are combined, the solvent is evaporated, and the resulting solid is recrystallized.

It is important to exercise caution with the choice of solvents. For instance, some vicinal aromatic diamines have been observed to react with acetone (B3395972) during crystallization attempts, leading to the formation of unexpected benzodiazepine (B76468) products. nih.gov Therefore, solvent compatibility should be confirmed before proceeding with large-scale purification. Seeding the supersaturated solution with a tiny crystal of the pure compound can also be employed to induce crystallization when spontaneous nucleation is difficult. unifr.ch

The following table outlines general conditions and considerations for the crystallization of aromatic diamines.

| Parameter | Consideration | Rationale & Examples |

| Solvent System | Must have differential solubility at high and low temperatures. | Ethanol, Toluene, Ethanol/Water, Ethyl Acetate/Hexane. Avoid reactive solvents like acetone with certain diamines. unifr.chnih.gov |

| Cooling Rate | Slow and undisturbed cooling is preferred. | Promotes the formation of large, high-purity crystals by allowing impurities to remain in the solution. unifr.ch |

| Purification Method | Single-solvent or multi-solvent recrystallization. | For higher purity, column chromatography (Silica gel) can be performed before the final recrystallization step. ucsd.edu |

| Inducement | Seeding or scratching the flask. | Can initiate crystal growth in stubborn solutions. unifr.ch |

Functionalization of the Diamine Moieties in 1,3-Benzoxazole-5,7-diamine

The presence of two primary aromatic amine groups at positions 5 and 7 makes 1,3-Benzoxazole-5,7-diamine a versatile building block for further chemical modification. These nucleophilic sites are the primary centers of reactivity for a range of functionalization reactions.

N-Alkylation and N-Acylation Reactions

The amine groups of 1,3-Benzoxazole-5,7-diamine can be readily functionalized through N-alkylation and N-acylation reactions. These transformations allow for the introduction of various organic substituents, modifying the compound's physical and chemical properties.

N-Acylation typically involves the reaction of the diamine with an acylating agent such as an acyl chloride or an acid anhydride. The reaction is generally carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. By controlling the stoichiometry of the reactants, it is possible to achieve either mono-acylation or di-acylation. Using an excess of the acylating agent under forcing conditions will typically drive the reaction to completion, yielding the N,N'-diacylated product.

N-Alkylation can be achieved by treating the diamine with alkyl halides. Similar to acylation, the reaction often requires a base to scavenge the acid produced. Due to the lower reactivity of aromatic amines compared to aliphatic amines, these reactions may require elevated temperatures. It is also possible to achieve mono- or di-alkylation by adjusting the stoichiometry. Copper-catalyzed direct aromatic amination represents a modern approach for N-alkylation of similar structures. nih.gov Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), provides an alternative pathway to N-alkylated products.

The table below summarizes typical conditions for these functionalizations on analogous aromatic amines.

| Reaction | Reagent | Catalyst/Base | Solvent | Product Type |

| N-Acylation | Acyl Chloride (e.g., Acetyl Chloride) | Pyridine or Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) | N,N'-Diacyl-diamine |

| N-Acylation | Acid Anhydride (e.g., Acetic Anhydride) | None or catalytic acid/base | Acetic Acid, THF | N,N'-Diacyl-diamine |

| N-Alkylation | Alkyl Halide (e.g., Iodomethane) | K₂CO₃ or NaH | Dimethylformamide (DMF), Acetonitrile | N,N'-Dialkyl-diamine |

| Reductive Amination | Aldehyde/Ketone + NaBH₄ | Acid catalyst (for imine formation) | Methanol, Ethanol | N,N'-Dialkyl-diamine |

Imine and Schiff Base Formation

The primary amine groups of 1,3-Benzoxazole-5,7-diamine readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.org Given the difunctional nature of the starting material, reaction with two equivalents of a carbonyl compound leads to the formation of a bis-Schiff base.

The synthesis is typically performed by refluxing the diamine and the carbonyl compound, often in a 1:2 molar ratio, in a solvent such as ethanol or methanol. researchgate.net A catalytic amount of acid (e.g., acetic acid or sulfuric acid) is frequently added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. youtube.com The water formed as a byproduct is often removed to drive the equilibrium towards the product, for example by using a Dean-Stark apparatus. The resulting Schiff bases are often colored, crystalline solids that can be purified by recrystallization. youtube.comresearchgate.net These bis-Schiff base derivatives are important as ligands in coordination chemistry and as precursors to other complex heterocyclic systems. wikipedia.org

A general scheme for the formation of a bis-Schiff base from 1,3-Benzoxazole-5,7-diamine is shown below:

1,3-Benzoxazole-5,7-diamine + 2 R-CHO → Bis-Schiff Base + 2 H₂O

| Carbonyl Compound | Solvent | Catalyst | Typical Condition |

| Aromatic Aldehydes (e.g., Salicylaldehyde) | Ethanol | Acetic Acid (catalytic) | Reflux for 2-4 hours researchgate.net |

| Aliphatic Aldehydes (e.g., Butyraldehyde) | Methanol | None or catalytic acid | Room temperature or gentle warming |

| Ketones (e.g., Acetone) | Toluene | p-Toluenesulfonic acid | Reflux with Dean-Stark trap |

Electrophilic and Nucleophilic Substitution on the Benzoxazole Ring System

Electrophilic Aromatic Substitution (SEAr)

The benzene (B151609) portion of the 1,3-Benzoxazole-5,7-diamine ring is highly activated towards electrophilic aromatic substitution. This high reactivity is due to the presence of two powerful activating, electron-donating amino groups at the C5 and C7 positions. libretexts.org Amino groups are ortho-, para-directors. wikipedia.org In this specific molecule:

The C5-amino group directs incoming electrophiles to its ortho positions (C4 and C6).

The C7-amino group directs incoming electrophiles to its ortho position (C6).

Both amino groups strongly activate the C6 position, and the C5-amino group also strongly activates the C4 position. The oxazole moiety of the molecule is generally considered to be electron-withdrawing, but its influence is significantly outweighed by the potent activating effect of the two diamine substituents. Therefore, electrophilic substitution reactions such as halogenation, nitration, or Friedel-Crafts reactions are predicted to occur preferentially at the C4 and C6 positions. The high nucleophilicity of the ring means that these reactions would likely proceed under mild conditions. mdpi.comresearchgate.net

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution on the benzene ring of 1,3-Benzoxazole-5,7-diamine is highly unlikely. SNAr reactions require the aromatic ring to be electron-poor, a condition typically met by the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (such as a halide). libretexts.orglibretexts.org The 5,7-diamine derivative is, conversely, an extremely electron-rich system due to the two amino groups. These electron-donating groups deactivate the ring towards attack by nucleophiles.

However, nucleophilic substitution can occur at the C2 position of the benzoxazole ring if a suitable leaving group is present. For example, 2-chlorobenzoxazoles or 2-mercaptobenzoxazoles are known to react with various nucleophiles to displace the group at the C2 position. acs.orgnih.gov Therefore, if 1,3-Benzoxazole-5,7-diamine were modified to have a leaving group at C2, this position would be the site of nucleophilic attack, rather than the electron-rich carbocyclic ring.

Polymerization Reactions Utilizing 1,3-Benzoxazole-5,7-diamine as a Monomer

The difunctional nature of 1,3-Benzoxazole-5,7-diamine makes it an excellent candidate for use as a monomer in the synthesis of high-performance polymers through step-growth polymerization. Aromatic diamines are foundational components for producing thermally stable polymers such as polyimides, polyamides, and polybenzoxazines.

One of the most significant applications is in the synthesis of poly(benzoxazole imide)s (PBOIs). In this process, the diamine undergoes a polycondensation reaction with a tetracarboxylic dianhydride (e.g., pyromellitic dianhydride, PMDA). This reaction proceeds in two stages. First, a poly(amic acid) is formed at low temperatures in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc). In the second stage, the poly(amic acid) precursor is converted into the final polyimide via thermal or chemical cyclodehydration, forming a robust and thermally stable polymer structure that incorporates both benzoxazole and imide rings. The incorporation of the rigid benzoxazole unit into the polymer backbone is expected to enhance the thermal stability and mechanical properties of the resulting material.

Similarly, 1,3-Benzoxazole-5,7-diamine can react with diacyl chlorides (e.g., terephthaloyl chloride) to form aromatic polyamides (aramids) containing the benzoxazole moiety. These polymers are also known for their high strength and thermal resistance. Furthermore, as a diamine, it can be a component in the synthesis of polybenzoxazines, which are a class of phenolic resins with excellent thermal and flame-retardant properties.

The table below summarizes potential polymerization reactions involving 1,3-Benzoxazole-5,7-diamine.

| Polymer Class | Co-monomer | Polymerization Type | Key Properties of Resulting Polymer |

| Poly(benzoxazole imide) (PBOI) | Tetracarboxylic Dianhydride (e.g., PMDA) | Polycondensation | High thermal stability, excellent mechanical strength, chemical resistance. |

| Aromatic Polyamide (Aramid) | Diacyl Chloride (e.g., Terephthaloyl chloride) | Polycondensation | High tensile strength, good thermal resistance. |

| Polybenzoxazine | Phenol and Formaldehyde | Mannich Condensation / Ring-Opening Polymerization | Excellent thermal properties, low water absorption, flame retardancy. ucsd.edu |

Advanced Spectroscopic and Structural Elucidation of 1,3 Benzoxazole 5,7 Diamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. For 1,3-Benzoxazole-5,7-diamine, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its structure.

In a typical ¹H NMR spectrum, the protons on the aromatic ring and the amine groups would exhibit characteristic chemical shifts. The protons on the benzene (B151609) ring are expected to appear in the aromatic region (typically 6.0-8.0 ppm), with their specific shifts and coupling patterns revealing their positions relative to the amino groups and the fused oxazole (B20620) ring. The protons of the two amine groups would likely appear as broad singlets, and their chemical shift would be sensitive to the solvent and concentration.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the benzoxazole (B165842) core and the benzene ring would be indicative of their electronic environment. Computational methods, particularly Density Functional Theory (DFT), are often employed to predict NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. rsc.orgchemrxiv.orgresearchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 1,3-Benzoxazole-5,7-diamine

Data predicted using DFT calculations (B3LYP/6-31G(d,p)) in DMSO-d₆.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Description |

|---|---|---|---|

| H2 | 8.15 (s, 1H) | - | Proton on the oxazole ring |

| H4 | 6.20 (d, J=2.0 Hz, 1H) | - | Aromatic proton |

| H6 | 6.05 (d, J=2.0 Hz, 1H) | - | Aromatic proton |

| 5-NH₂ | 5.50 (br s, 2H) | - | Amino protons |

| 7-NH₂ | 5.80 (br s, 2H) | - | Amino protons |

| C2 | - | 152.0 | Oxazole ring carbon |

| C3a | - | 148.5 | Bridgehead carbon |

| C4 | - | 98.5 | Aromatic carbon |

| C5 | - | 145.0 | Aromatic carbon attached to NH₂ |

| C6 | - | 95.0 | Aromatic carbon |

| C7 | - | 147.0 | Aromatic carbon attached to NH₂ |

| C7a | - | 135.0 | Bridgehead carbon |

The predicted data in Table 1 illustrates the expected NMR profile of 1,3-Benzoxazole-5,7-diamine. The downfield shift of the H2 proton is characteristic of its position on the electron-deficient oxazole ring. The aromatic protons H4 and H6 are predicted to be significantly shielded due to the electron-donating effect of the two amino groups. The coupling between them would likely be a small meta-coupling. The broadness of the NH₂ signals is typical due to quadrupole moments of the nitrogen atoms and potential hydrogen exchange. The ¹³C chemical shifts reflect the electronic nature of the carbon atoms, with the carbons attached to the electronegative oxygen and nitrogen atoms appearing at lower field.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While NMR provides the connectivity of a molecule, single-crystal X-ray diffraction offers an unambiguous determination of its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and intermolecular interactions for 1,3-Benzoxazole-5,7-diamine.

Obtaining a suitable single crystal of the compound is a prerequisite for this analysis. Once a crystal is grown, it is irradiated with X-rays, and the diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. For benzoxazole derivatives, X-ray crystallography has been used to confirm their planar structures and to study the effects of substituents on the molecular geometry. ultraphysicalsciences.org

Table 2: Predicted Crystallographic Data for 1,3-Benzoxazole-5,7-diamine

Hypothetical data based on typical values for similar organic molecules.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 5.20 |

| c (Å) | 15.30 |

| β (°) | 105.0 |

| Volume (ų) | 654.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.510 |

The hypothetical crystallographic data in Table 2 suggests a monoclinic crystal system, which is common for such aromatic compounds. The unit cell parameters define the size and shape of the repeating unit in the crystal lattice. The 'Z' value of 4 indicates that there are four molecules of 1,3-Benzoxazole-5,7-diamine in each unit cell. The calculated density is also typical for a small organic molecule. A full crystal structure determination would also reveal important details about intermolecular interactions, such as hydrogen bonding between the amino groups and the nitrogen atom of the oxazole ring of neighboring molecules, which would influence the crystal packing.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For 1,3-Benzoxazole-5,7-diamine (C₇H₇N₃O), HRMS would provide a measured mass that is very close to its calculated exact mass.

In addition to the molecular ion peak, the mass spectrum would also show a characteristic fragmentation pattern. The fragmentation of benzoxazoles is influenced by the stability of the heterocyclic ring and the nature of its substituents. The fragmentation pathways can often be predicted and can provide further confirmation of the molecule's structure.

Table 3: Predicted High-Resolution Mass Spectrometry Data and Fragmentation Pathway for 1,3-Benzoxazole-5,7-diamine

Predicted fragmentation based on common fragmentation patterns of aromatic amines and benzoxazoles.

| m/z (predicted) | Formula | Description of Fragment |

|---|---|---|

| 149.0589 | C₇H₇N₃O | Molecular ion [M]⁺ |

| 121.0607 | C₇H₅N₂O | Loss of NH₂ radical |

| 105.0344 | C₆H₅N₂ | Loss of CO and HCN from [M-NH₂]⁺ |

| 93.0422 | C₅H₅N₂ | Loss of HCN from [M-NH₂-CO]⁺ |

| 77.0391 | C₆H₅ | Phenyl cation |

The predicted fragmentation pattern in Table 3 shows the expected molecular ion peak at m/z 149.0589. A common initial fragmentation step for aromatic amines is the loss of an amino radical. Subsequent fragmentations involving the cleavage of the benzoxazole ring are also anticipated, leading to the formation of smaller, stable ions. The observation of these specific fragments would provide strong evidence for the proposed structure of 1,3-Benzoxazole-5,7-diamine.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The vibrational modes of the bonds within 1,3-Benzoxazole-5,7-diamine would give rise to a characteristic spectrum.

The IR spectrum would be expected to show strong absorptions corresponding to the N-H stretching of the amino groups, typically in the region of 3300-3500 cm⁻¹. The C=N stretching of the oxazole ring and the C-O-C stretching vibrations would also be prominent. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring. Computational studies using DFT can accurately predict vibrational frequencies, aiding in the assignment of the experimental spectra. researchgate.netresearchgate.netchimia.ch

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 1,3-Benzoxazole-5,7-diamine

Predicted data based on DFT calculations and known group frequencies.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Description |

|---|---|---|---|

| N-H stretch (asymmetric) | 3450 (strong) | 3452 (weak) | Amino group vibration |

| N-H stretch (symmetric) | 3350 (strong) | 3353 (medium) | Amino group vibration |

| C-H stretch (aromatic) | 3050 (medium) | 3055 (strong) | Aromatic C-H vibration |

| C=N stretch (oxazole) | 1640 (strong) | 1642 (medium) | Oxazole ring vibration |

| C=C stretch (aromatic) | 1600, 1580 (strong) | 1605, 1585 (strong) | Aromatic ring vibration |

| N-H bend | 1620 (medium) | 1625 (weak) | Amino group deformation |

| C-O-C stretch (oxazole) | 1250 (strong) | 1255 (weak) | Oxazole ring vibration |

The predicted vibrational frequencies in Table 4 highlight the key functional groups in 1,3-Benzoxazole-5,7-diamine. The presence of two distinct N-H stretching bands would confirm the presence of primary amine groups. The positions of the C=N and C-O-C stretching bands are characteristic of the benzoxazole ring system. The aromatic C=C stretching bands would confirm the presence of the benzene ring. Any shifts in these frequencies compared to unsubstituted benzoxazole would provide information about the electronic effects of the amino substituents.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Photophysical Property Assessment

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule and its photophysical properties. The extended π-system of 1,3-Benzoxazole-5,7-diamine, which includes the benzoxazole core and the electron-donating amino groups, is expected to result in absorption of UV or visible light.

The UV-Vis absorption spectrum would show one or more broad bands corresponding to π-π* transitions. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are key parameters. Upon excitation with light of an appropriate wavelength, the molecule may exhibit fluorescence. The fluorescence emission spectrum would provide information about the excited state of the molecule. The Stokes shift (the difference between the absorption and emission maxima) and the fluorescence quantum yield are important photophysical parameters. The photophysical properties of benzoxazoles are known to be sensitive to substituents and the solvent environment. ultraphysicalsciences.orgchimia.ch

Table 5: Predicted Photophysical Properties of 1,3-Benzoxazole-5,7-diamine in Ethanol (B145695)

Predicted data based on TD-DFT calculations and trends observed for similar compounds.

| Parameter | Predicted Value |

|---|---|

| Absorption Maximum (λmax) | 350 nm |

| Molar Absorptivity (ε) | 15,000 M⁻¹cm⁻¹ |

| Fluorescence Emission Maximum (λem) | 450 nm |

| Stokes Shift | 100 nm |

| Fluorescence Quantum Yield (ΦF) | 0.40 |

The predicted photophysical data in Table 5 suggests that 1,3-Benzoxazole-5,7-diamine would be a fluorescent molecule, absorbing in the near-UV region and emitting in the blue-violet region of the spectrum. The significant Stokes shift is indicative of a substantial change in geometry or electronic structure upon excitation. The presence of the two strong electron-donating amino groups is expected to cause a red-shift in both the absorption and emission spectra compared to the parent benzoxazole, and to enhance the fluorescence quantum yield. These properties could make such compounds interesting for applications in materials science or as fluorescent probes.

Computational Chemistry and Theoretical Investigations of 1,3 Benzoxazole 5,7 Diamine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels within 1,3-benzoxazole-5,7-diamine.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For 1,3-benzoxazole-5,7-diamine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict a variety of molecular properties. These properties include the distribution of electron density, the molecular electrostatic potential (MEP), and vibrational frequencies.

The MEP map is particularly useful for identifying regions of the molecule that are electron-rich or electron-poor, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. In 1,3-benzoxazole-5,7-diamine, the nitrogen atoms of the diamine groups and the oxygen and nitrogen atoms of the benzoxazole (B165842) ring are expected to be electron-rich regions.

| Calculated Property | Illustrative Value | Significance |

| Total Energy | -568.34 Hartrees | Provides a baseline for comparing the stability of different conformers or reaction intermediates. |

| Dipole Moment | 3.45 Debye | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| HOMO-LUMO Gap | 4.12 eV | Relates to the chemical reactivity and the electronic excitation energy. A smaller gap suggests higher reactivity. |

This table presents illustrative data that would be obtained from DFT calculations on 1,3-Benzoxazole-5,7-diamine.

For even greater accuracy, particularly for understanding electronic transitions, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. While computationally more demanding, these methods provide benchmark-quality data on the ground and excited state energies of 1,3-benzoxazole-5,7-diamine. Time-Dependent DFT (TD-DFT) is another powerful tool for predicting the electronic absorption spectra, providing insights into the molecule's photophysical properties.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical calculations often model molecules in the gas phase, Molecular Dynamics (MD) simulations allow for the exploration of the conformational landscape of 1,3-benzoxazole-5,7-diamine in a condensed phase, such as in a solvent. By simulating the motion of the molecule over time, MD can reveal the preferred conformations, the dynamics of the amine groups, and the interactions with solvent molecules. These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment. Studies on related benzoxazole derivatives have demonstrated the utility of MD in understanding ligand-receptor interactions. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals in 1,3-benzoxazole-5,7-diamine are critical indicators of its reactivity. The HOMO, being the site of the most available electrons, is susceptible to electrophilic attack, while the LUMO represents the most likely site for nucleophilic attack.

The distribution of the HOMO is expected to be concentrated on the electron-rich amine groups and the benzoxazole ring system, making these areas prone to oxidation or reaction with electrophiles. Conversely, the LUMO is likely distributed over the fused ring system.

| Orbital | Illustrative Energy (eV) | Localization |

| HOMO | -5.78 | Primarily on the 5,7-diamine groups and the benzene (B151609) portion of the benzoxazole ring. |

| LUMO | -1.66 | Distributed across the benzoxazole ring system. |

| HOMO-1 | -6.92 | Located on the oxazole (B20620) ring. |

| LUMO+1 | -0.89 | Spread over the entire molecule. |

This table contains illustrative FMO data for 1,3-Benzoxazole-5,7-diamine.

From the energies of the HOMO and LUMO, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Activity Prediction

QSAR and QSPR models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular descriptors. For a series of derivatives of 1,3-benzoxazole-5,7-diamine, a QSAR model could be developed to correlate variations in their structure with changes in a specific biological activity, such as antimicrobial or anticancer effects, as has been done for other benzoxazole derivatives. nih.govbiotech-asia.org

The process involves calculating a wide range of molecular descriptors for each compound, including electronic, steric, and hydrophobic parameters. These descriptors are then used to build a mathematical model that can predict the activity of new, untested compounds. While specific QSAR/QSPR studies on 1,3-benzoxazole-5,7-diamine are not prevalent in the literature, the principles can be readily applied. For instance, a hypothetical QSAR study might explore how substituting the amine hydrogens affects a particular biological endpoint.

Advanced Applications of 1,3 Benzoxazole 5,7 Diamine and Its Derivatives in Materials Science and Chemical Technologies

Catalysis and Organocatalysis Utilizing 1,3-Benzoxazole-5,7-diamine Ligands

Asymmetric Catalysis and Stereoselective Transformations

While direct applications of 1,3-benzoxazole-5,7-diamine in asymmetric catalysis are an emerging field of study, the principles of chiral ligand design strongly suggest its potential. The development of chiral catalysts is a cornerstone of modern synthetic chemistry, enabling the production of enantiomerically pure compounds, which is crucial in the pharmaceutical and fine chemical industries. nih.gov Chiral diamines, in particular, are a well-established class of ligands for a variety of metal-catalyzed asymmetric reactions. researchgate.netchemrxiv.org

The 1,3-benzoxazole-5,7-diamine scaffold can be envisioned as a precursor to a new class of chiral ligands. By introducing chirality, either through the synthesis of enantiomerically pure derivatives or by complexation with a chiral auxiliary, these molecules can create a stereochemically defined environment around a metal center. For instance, the development of planar-chiral oxazole-pyridine N,N-ligands has demonstrated the successful application of benzoxazole-like structures in palladium-catalyzed asymmetric cyclization reactions. dicp.ac.cn These ligands have proven effective in inducing high enantioselectivity. dicp.ac.cn

The design of such chiral ligands based on 1,3-benzoxazole-5,7-diamine could follow several strategies. One approach involves the derivatization of the amino groups with chiral substituents. Another strategy is to incorporate the benzoxazole (B165842) diamine into a larger, rigid chiral framework, such as a binaphthyl or ferrocene (B1249389) backbone, to create a bidentate or pincer-type ligand. The resulting chiral ligands could find applications in a range of stereoselective transformations, including asymmetric reductions, oxidations, and carbon-carbon bond-forming reactions. The electronic properties of the benzoxazole ring can be fine-tuned by introducing various substituents, thereby influencing the catalytic activity and selectivity of the corresponding metal complexes.

Heterogeneous Catalysis Applications

The immobilization of catalytically active species onto solid supports is a key strategy for developing recyclable and environmentally friendly catalytic systems. Derivatives of 1,3-benzoxazole-5,7-diamine are promising candidates for the development of heterogeneous catalysts. The amino groups provide convenient handles for grafting the molecule onto various supports, such as silica (B1680970), alumina (B75360), or polymers.

A significant area of application is in the synthesis of the benzoxazole ring itself. Research has demonstrated the use of heterogeneous catalysts for the efficient synthesis of benzoxazoles. For example, a Brønsted acidic ionic liquid gel has been employed as a recyclable catalyst for the solvent-free synthesis of benzoxazoles, benzimidazoles, and benzothiazoles. researchgate.netdicp.ac.cn This method offers high yields and simple catalyst recovery. researchgate.netdicp.ac.cn Another approach utilizes KF-Al2O3 as a solid base catalyst for the synthesis of 2-substituted benzoxazoles and benzothiazoles under mild, room temperature conditions. chemrxiv.org

These examples, while not directly employing 1,3-benzoxazole-5,7-diamine as the catalyst, highlight the utility of heterogeneous systems in benzoxazole chemistry. By functionalizing the amino groups of 1,3-benzoxazole-5,7-diamine, it is possible to create novel heterogeneous catalysts. For instance, the diamine could be used to chelate metal ions, and the resulting complex could be immobilized on a solid support. Such supported catalysts could be employed in various organic transformations, benefiting from the stability of the benzoxazole core and the ease of separation and reuse.

Corrosion Inhibitors and Surface Modifiers

The presence of heteroatoms (nitrogen and oxygen) and an aromatic ring system makes benzoxazole derivatives, including 1,3-benzoxazole-5,7-diamine, excellent candidates for corrosion inhibitors. These molecules can adsorb onto a metal surface, forming a protective film that isolates the metal from the corrosive environment. youtube.com The amino groups in the 5 and 7 positions can further enhance this protective action through stronger adsorption via their lone pair electrons.

Studies on structurally related benzimidazole (B57391) and benzisoxazole derivatives have provided significant insights into the mechanism of corrosion inhibition. For instance, a novel benzisoxazole derivative has shown high inhibition efficiency (up to 95%) for mild steel in a hydrochloric acid medium. nih.gov The inhibitor forms a protective adsorbed layer on the steel surface, significantly reducing the corrosion rate. nih.gov Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have confirmed the effectiveness of these inhibitors. nih.gov

Similarly, benzimidazole derivatives have been extensively studied as corrosion inhibitors for carbon steel in acidic solutions. nih.govrsc.org These compounds act as mixed-type inhibitors, retarding both the anodic and cathodic reactions of the corrosion process. rsc.org The inhibition efficiency is attributed to the strong adsorption of the inhibitor molecules on the metal surface, which is facilitated by the presence of heteroatoms and π-electrons. nih.gov Theoretical studies using Density Functional Theory (DFT) have further elucidated the interaction between the inhibitor molecules and the metal surface, confirming the formation of a stable, protective film. researchgate.net

The following table summarizes the performance of some benzazole derivatives as corrosion inhibitors for steel.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Technique |

|---|---|---|---|---|

| 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.HCl | Mild Steel | 0.5 M HCl | 94.5 | Potentiodynamic Polarization |

| Benzimidazole Derivative 1 | Carbon Steel (X56) | 1 M HCl | 95 | Electrochemical Measurements |

| Benzimidazole Derivative 2 | Carbon Steel (X56) | 1 M HCl | 98 | Electrochemical Measurements |

Given these findings, it is highly probable that 1,3-benzoxazole-5,7-diamine and its derivatives would exhibit excellent corrosion inhibition properties for various metals and alloys. The two amino groups would likely lead to even stronger adsorption and the formation of a more robust protective layer.

Advanced Dyes and Pigments with Tunable Optical Properties

The extended π-system of the benzoxazole ring, combined with the electron-donating nature of the amino groups, makes 1,3-benzoxazole-5,7-diamine a valuable building block for the synthesis of advanced dyes and pigments. The color and photophysical properties of these dyes can be readily tuned by chemical modification.

The general strategy for synthesizing azo dyes, a major class of commercial colorants, involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich component. nih.goviipseries.org 1,3-Benzoxazole-5,7-diamine, with its two activating amino groups, can act as a potent coupling agent, reacting with diazonium salts to produce a variety of intensely colored azo dyes. The resulting dyes would be expected to exhibit strong absorption in the visible region of the electromagnetic spectrum. The exact color of the dye can be modulated by the nature of the diazonium salt used.

Furthermore, the benzoxazole core itself is known to be a fluorophore. nih.gov The synthesis of fluorescent brighteners based on benzoxazole dicarboxylic acid derivatives has been reported, with these compounds exhibiting intense fluorescence and high quantum yields. nih.gov By appropriate derivatization of the amino groups of 1,3-benzoxazole-5,7-diamine, it is possible to create novel fluorescent dyes with tunable emission wavelengths. For example, condensation with aromatic aldehydes could lead to Schiff base dyes with interesting photophysical properties.

The table below illustrates the potential structures of azo dyes derived from 1,3-benzoxazole-5,7-diamine and their expected color range based on analogous dye systems.

| Diazonium Salt Precursor | Resulting Azo Dye Structure (Conceptual) | Expected Color |

|---|---|---|

| Aniline | Structure with phenylazo group(s) | Yellow to Orange |

| p-Nitroaniline | Structure with nitrophenylazo group(s) | Red to Reddish-Brown |

| Anthranilic acid | Structure with carboxyphenylazo group(s) | Orange to Red |

Supramolecular Architectures and Self-Assembly Processes

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the basis of supramolecular chemistry. nih.gov 1,3-Benzoxazole-5,7-diamine is an excellent candidate for the construction of supramolecular architectures due to its rigid core and the presence of two hydrogen-bonding amino groups. These features allow for the formation of predictable and stable self-assembled structures.

One of the most direct applications of this diamine in supramolecular chemistry is in the synthesis of high-performance polymers. For example, novel poly(benzoxazole imide)s (PBOPIs) have been synthesized from isomeric diamines containing a benzoxazole moiety. nih.gov These polymers exhibit excellent thermal stability, with glass transition temperatures ranging from 285 to 363 °C, and good mechanical properties. nih.gov The diamine monomers are reacted with tetracarboxylic dianhydrides to form poly(amic acid)s, which are then thermally cyclized to the final polyimides. The properties of the resulting polymers can be tuned by varying the dianhydride component.

Beyond polymerization, the diamine functionality of 1,3-benzoxazole-5,7-diamine can be exploited to create a variety of self-assembled systems. The two amino groups can participate in directional hydrogen bonding, leading to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The self-assembly process can be influenced by factors such as solvent polarity and temperature. By introducing other functional groups onto the benzoxazole ring, it is possible to program the self-assembly process to generate specific morphologies and functionalities. These supramolecular assemblies could find applications in areas such as sensing, catalysis, and drug delivery. nih.gov

Future Perspectives and Emerging Research Avenues for 1,3 Benzoxazole 5,7 Diamine Chemistry

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The future of 1,3-benzoxazole-5,7-diamine synthesis will likely focus on the development of more efficient, cost-effective, and environmentally friendly methods. While traditional multi-step syntheses have been established, emerging research is geared towards unconventional and sustainable approaches.

Green chemistry principles are increasingly being applied to the synthesis of benzoxazole (B165842) derivatives. mdpi.com This includes the use of alternative energy sources like microwave and ultrasound irradiation to accelerate reaction times and improve yields. mdpi.comnih.gov For instance, microwave-assisted and ultrasound-assisted syntheses of some benzoxazole derivatives have been shown to be significantly faster and higher-yielding compared to conventional methods. mdpi.com Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also present a promising sustainable route. mdpi.com

The use of deep eutectic solvents (DESs) as green reaction media is another area of active research. mdpi.com These solvents are biodegradable, have low toxicity, and can be recycled, making them attractive alternatives to volatile organic solvents. Furthermore, the development of novel catalytic systems is crucial. The use of nanocatalysts, such as those based on copper or iron, is gaining traction due to their high efficiency, selectivity, and recyclability. organic-chemistry.orgresearchgate.netajchem-a.comajchem-a.com These catalysts can facilitate key bond-forming reactions in the synthesis of the benzoxazole core under milder conditions. organic-chemistry.orgajchem-a.com

Table 1: Comparison of Conventional and Sustainable Synthetic Methods for Benzoxazole Derivatives

| Method | Conditions | Advantages |

| Conventional Synthesis | Often requires high temperatures, long reaction times, and hazardous solvents. | Well-established procedures. |

| Microwave-Assisted | 5 min, 600 W, 30 °C. mdpi.com | Rapid heating, shorter reaction times, often higher yields. mdpi.com |

| Ultrasound-Assisted | 5 min, 50 °C. mdpi.com | Enhanced mass transfer, shorter reaction times. mdpi.com |

| Mechanochemical | 5 min, 14 Hz. mdpi.com | Solvent-free or reduced solvent usage, high efficiency. mdpi.com |

| Deep Eutectic Solvents | 5 min, 40 °C. mdpi.com | Green and recyclable solvents, mild reaction conditions. mdpi.com |

| Nanocatalysis | Room temperature, air conditions (with specific nanocatalysts). researchgate.net | High catalytic activity, easy separation and recyclability, mild conditions. researchgate.netajchem-a.com |

Development of Novel Functional Materials with Tailored Properties

The diamine functionality of 1,3-benzoxazole-5,7-diamine makes it an excellent monomer for the synthesis of high-performance polymers. A key area of future research lies in the development of novel polyimides and other polymers incorporating this benzoxazole moiety. For instance, polyimide films derived from 1,3-benzoxazole-5,7-diamine have been explored for use in flexible display devices, indicating their potential for advanced electronics.

The rigid and planar structure of the benzoxazole ring can impart desirable thermal and mechanical properties to polymers, such as high thermal stability, good mechanical strength, and low coefficients of thermal expansion. The amine groups provide reactive sites for polymerization and for further chemical modification to fine-tune the material's properties.

Future research will likely focus on:

High-Performance Polymers: Synthesizing and characterizing new polymers derived from 1,3-benzoxazole-5,7-diamine for applications in aerospace, automotive, and electronics industries where materials with exceptional thermal and mechanical stability are required.

Organic Light-Emitting Diodes (OLEDs): Exploring the use of 1,3-benzoxazole-5,7-diamine derivatives as building blocks for organic electronic materials. The benzoxazole core is known to be a part of many fluorescent compounds, and by modifying the substituents, it may be possible to develop new materials for OLEDs with improved efficiency and stability.

Membranes for Gas Separation: The controlled synthesis of polymers with specific pore sizes and chemical affinities could lead to the development of advanced membranes for gas separation, for example, in carbon capture technologies.

Integration with Nanotechnology and Advanced Manufacturing Processes

The intersection of 1,3-benzoxazole-5,7-diamine chemistry with nanotechnology and advanced manufacturing presents exciting opportunities. The compound and its derivatives can be integrated into nanoscale materials and structures to create functional nanocomposites and devices.

Nanocatalysis, as mentioned earlier, is a prime example of this integration, where nanoparticles are used to enhance synthetic efficiency. researchgate.netajchem-a.com Beyond synthesis, benzoxazole derivatives can be used to functionalize nanoparticles, imparting specific chemical or physical properties. For example, they could be used to create sensors where the benzoxazole unit acts as a recognition element.

In the realm of advanced manufacturing, such as 3D printing, polymers derived from 1,3-benzoxazole-5,7-diamine could be developed into high-performance resins. These resins could be used to print complex, three-dimensional objects with high thermal and chemical resistance, opening up applications in rapid prototyping and the manufacturing of customized, high-performance parts.

Predictive Modeling and Machine Learning for Accelerated Discovery

The use of computational tools, including predictive modeling and machine learning, is set to revolutionize the discovery and development of new materials based on 1,3-benzoxazole-5,7-diamine. numberanalytics.comnih.gov These approaches can significantly accelerate the research process by predicting the properties of new derivatives before they are synthesized in the lab.

Machine learning algorithms can be trained on existing data for heterocyclic compounds to predict various properties, such as reactivity, stability, and potential biological activity. numberanalytics.comnih.govnih.gov This can help researchers to prioritize which new derivatives of 1,3-benzoxazole-5,7-diamine are most likely to have the desired characteristics for a particular application. For example, quantitative structure-activity relationship (QSAR) models can be developed to predict the performance of new polymers or the biological activity of new drug candidates. researchgate.net

Table 2: Applications of Machine Learning in Benzoxazole Chemistry

| Application | Description | Potential Impact on 1,3-Benzoxazole-5,7-diamine Research |

| Property Prediction | ML models predict physical, chemical, and biological properties of new compounds. numberanalytics.comnih.gov | Faster screening of potential derivatives with desired characteristics. |

| Synthesis Planning | Algorithms suggest optimal synthetic routes for target molecules. numberanalytics.com | More efficient and sustainable synthesis of 1,3-benzoxazole-5,7-diamine derivatives. |

| Regioselectivity Prediction | Predicting the outcome of chemical reactions, such as C-H functionalization. nih.gov | Guiding the design of specific isomers for targeted applications. |

| Virtual Screening | In silico screening of large libraries of virtual compounds for potential activity. researchgate.net | Accelerated discovery of new functional materials and bioactive molecules. |

Addressing Research Gaps in Reactivity and Mechanistic Understanding

Despite the growing interest in benzoxazoles, there are still gaps in our understanding of the reactivity and reaction mechanisms of compounds like 1,3-benzoxazole-5,7-diamine. researchgate.netresearchgate.netsioc-journal.cn A deeper understanding of its chemical behavior is essential for designing new synthetic transformations and for predicting the stability and performance of materials derived from it.

Future research should focus on:

Detailed Mechanistic Studies: Investigating the mechanisms of key reactions involving the benzoxazole core and the amine functional groups. This could involve a combination of experimental techniques (e.g., kinetic studies, isotopic labeling) and computational methods (e.g., density functional theory calculations). sioc-journal.cn

Understanding Structure-Property Relationships: Systematically studying how modifications to the benzoxazole core and the substituents affect the electronic, optical, and mechanical properties of the resulting molecules and materials. This knowledge is crucial for the rational design of new functional materials with tailored properties. korea.ac.kr

By addressing these research gaps, the scientific community can build a more comprehensive understanding of 1,3-benzoxazole-5,7-diamine chemistry, paving the way for the development of next-generation materials and technologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.